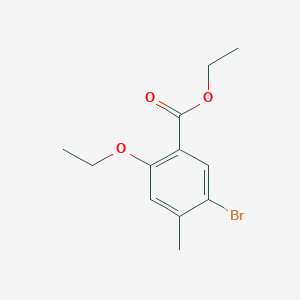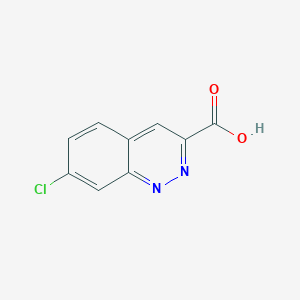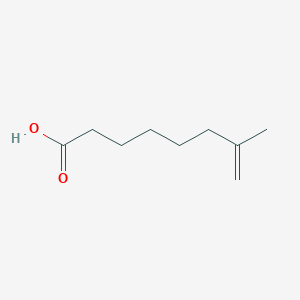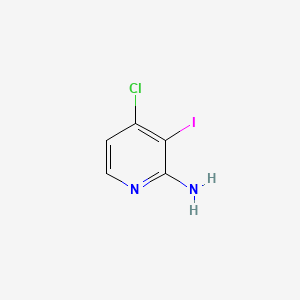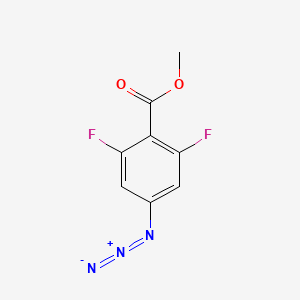
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 3,4-Dichlorophenylacetic acid . This parent compound is a white to light yellow crystalline powder . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
While specific synthesis methods for “7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid” are not available, similar compounds such as 3,4-Dichlorophenylacetic acid can be synthesized using various methods. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid and its derivatives have been explored for their potential in synthesizing new heterocyclic compounds with expected biological activities. For instance, Sayed et al. (2003) detailed the synthesis of various derivatives from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds that exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Anticancer Research
Nurieva et al. (2015) synthesized derivatives incorporating adamantane fragments, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in anticancer research (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Antibacterial Activity
The synthesis and characterization of new derivatives have also shown significant antibacterial potential. Liu et al. (2008) synthesized oxime ester derivatives that exhibited considerable activity against common bacterial strains, contributing to the field of antibacterial drug research (Liu, Song, Hailiang, & Zuo, 2008).
Molecular Docking and Pharmacological Importance
The structural, electronic, and optical studies, including molecular docking, of derivatives have provided insights into their biological activities. Vanasundari et al. (2018) presented comprehensive spectroscopic, structural, and docking studies, highlighting the pharmacological importance of butanoic acid derivatives, which could lead to new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antiviral Research
The exploration of sulfonamide derivatives has extended into antiviral research, with synthesized compounds displaying anti-tobacco mosaic virus activity, contributing to the development of new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Propriétés
IUPAC Name |
7-(3,4-dichlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAYPUBIARCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620420 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
502651-26-5 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


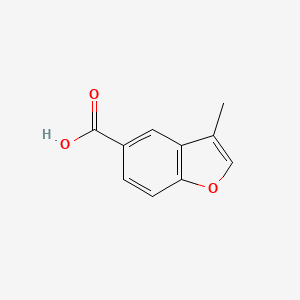
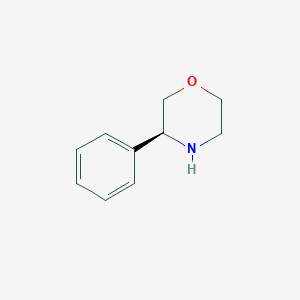
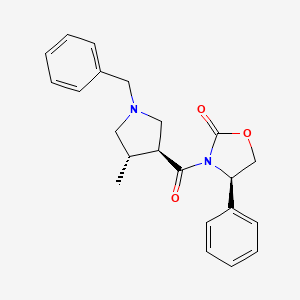
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)


![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
